2,5-Furandione, 3,4-di-1H-indol-3-yl-
Description
The compound 2,5-Furandione, 3,4-di-1H-indol-3-yl- (CAS: 141864-42-8) is a furandione derivative featuring two indole substituents at the 3- and 4-positions of the furandione core. Its molecular formula is C28H25N3O3, with a molecular weight of 451.52 g/mol . The trans-configuration of the substituents and the presence of indole moieties distinguish it from simpler furandione derivatives. Indole groups are known for their aromaticity and ability to participate in π-π stacking interactions, which may influence the compound’s solubility, reactivity, and biological activity .
Properties
CAS No. |
115684-57-6 |
|---|---|
Molecular Formula |
C20H12N2O3 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
3,4-bis(1H-indol-3-yl)furan-2,5-dione |
InChI |
InChI=1S/C20H12N2O3/c23-19-17(13-9-21-15-7-3-1-5-11(13)15)18(20(24)25-19)14-10-22-16-8-4-2-6-12(14)16/h1-10,21-22H |
InChI Key |
BEDSOEWYLAPDOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)OC3=O)C4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)OC3=O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional differences between 2,5-Furandione, 3,4-di-1H-indol-3-yl- and analogous compounds:
Key Observations:
Substituent Complexity : The target compound’s dual indole groups confer higher molecular weight and structural complexity compared to maleic anhydride or methyl-substituted derivatives. This complexity may reduce solubility in aqueous media but enhance binding to biological targets .
Biological Activity : Indole-containing furandiones (e.g., 3-methyl-2,5-furandione) exhibit anticancer and antioxidant properties, suggesting that the indole groups in the target compound could similarly contribute to bioactivity .
Industrial Applications : Simpler derivatives like maleic anhydride are used in polymer synthesis, whereas bulkier derivatives (e.g., polybutenyl furandiones) serve as lubricant additives, highlighting the role of substituents in determining utility .
Physicochemical Properties
- For example, 3-[(2-methyl-1H-indol-3-yl)methyl]dihydrofuran-2,5-dione (C14H13NO3) is sparingly soluble in water but dissolves in dimethyl sulfoxide (DMSO) . The target compound’s dual indole groups likely exacerbate this trend, necessitating organic solvents for handling .
- Thermal Stability : Maleic anhydride derivatives decompose at ~200°C, while indole-containing furandiones may exhibit higher thermal stability due to aromatic stabilization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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